Cas no 862126-70-3 (methyl 4-(2-{1-(4-chlorophenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylsulfanyl}acetamido)benzoate)

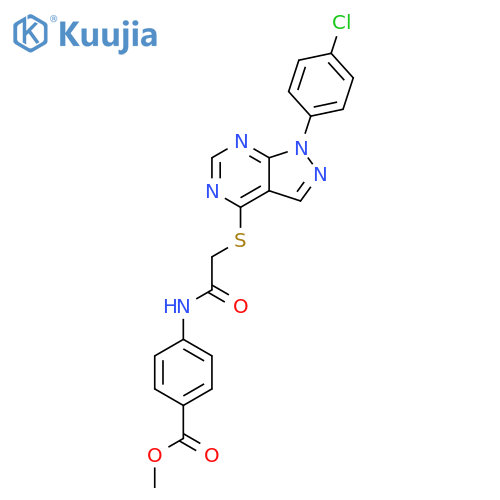

862126-70-3 structure

商品名:methyl 4-(2-{1-(4-chlorophenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylsulfanyl}acetamido)benzoate

CAS番号:862126-70-3

MF:C21H16ClN5O3S

メガワット:453.901441574097

CID:6466156

methyl 4-(2-{1-(4-chlorophenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylsulfanyl}acetamido)benzoate 化学的及び物理的性質

名前と識別子

-

- methyl 4-(2-{1-(4-chlorophenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylsulfanyl}acetamido)benzoate

- methyl 4-[[2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetyl]amino]benzoate

- Benzoic acid, 4-[[2-[[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]thio]acetyl]amino]-, methyl ester

-

- インチ: 1S/C21H16ClN5O3S/c1-30-21(29)13-2-6-15(7-3-13)26-18(28)11-31-20-17-10-25-27(19(17)23-12-24-20)16-8-4-14(22)5-9-16/h2-10,12H,11H2,1H3,(H,26,28)

- InChIKey: BLDNWYYAPLYJJT-UHFFFAOYSA-N

- ほほえんだ: C(OC)(=O)C1=CC=C(NC(CSC2N=CN=C3N(C4=CC=C(Cl)C=C4)N=CC3=2)=O)C=C1

じっけんとくせい

- 密度みつど: 1.46±0.1 g/cm3(Predicted)

- ふってん: 642.7±55.0 °C(Predicted)

- 酸性度係数(pKa): 12.20±0.70(Predicted)

methyl 4-(2-{1-(4-chlorophenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylsulfanyl}acetamido)benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1874-0663-20mg |

methyl 4-(2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamido)benzoate |

862126-70-3 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F1874-0663-100mg |

methyl 4-(2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamido)benzoate |

862126-70-3 | 90%+ | 100mg |

$248.0 | 2023-05-17 | |

| Life Chemicals | F1874-0663-10mg |

methyl 4-(2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamido)benzoate |

862126-70-3 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F1874-0663-50mg |

methyl 4-(2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamido)benzoate |

862126-70-3 | 90%+ | 50mg |

$160.0 | 2023-05-17 | |

| Life Chemicals | F1874-0663-40mg |

methyl 4-(2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamido)benzoate |

862126-70-3 | 90%+ | 40mg |

$140.0 | 2023-05-17 | |

| A2B Chem LLC | BA71068-10mg |

methyl 4-(2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamido)benzoate |

862126-70-3 | 10mg |

$291.00 | 2024-04-19 | ||

| Life Chemicals | F1874-0663-5mg |

methyl 4-(2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamido)benzoate |

862126-70-3 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F1874-0663-75mg |

methyl 4-(2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamido)benzoate |

862126-70-3 | 90%+ | 75mg |

$208.0 | 2023-05-17 | |

| Life Chemicals | F1874-0663-10μmol |

methyl 4-(2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamido)benzoate |

862126-70-3 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F1874-0663-1mg |

methyl 4-(2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamido)benzoate |

862126-70-3 | 90%+ | 1mg |

$54.0 | 2023-05-17 |

methyl 4-(2-{1-(4-chlorophenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylsulfanyl}acetamido)benzoate 関連文献

-

J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184

-

Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832

-

Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49

-

Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844

862126-70-3 (methyl 4-(2-{1-(4-chlorophenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylsulfanyl}acetamido)benzoate) 関連製品

- 1261488-03-2(2-Chloro-4,6-difluorotoluene)

- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)

- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)

- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)

- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))

- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)

- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)

- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)

- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)

推奨される供給者

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬